Cas no 893984-98-0 (N,N-diethyl-2-3-({(2-methyl-1H-indol-5-yl)methylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide)

N,N-diethyl-2-3-({(2-methyl-1H-indol-5-yl)methylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide structure
893984-98-0 structure
Product Name:N,N-diethyl-2-3-({(2-methyl-1H-indol-5-yl)methylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide
CAS No:893984-98-0
MF:C26H28N4O3
MW:444.525526046753
CID:6431463
PubChem ID:18562303
Update Time:2025-07-17

N,N-diethyl-2-3-({(2-methyl-1H-indol-5-yl)methylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • N,N-diethyl-2-3-({(2-methyl-1H-indol-5-yl)methylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide
    • AKOS024619158
    • F2001-0175
    • 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-((2-methyl-1H-indol-5-yl)methyl)-2-oxoacetamide
    • 893984-98-0
    • 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide
    • N,N-diethyl-2-[3-({[(2-methyl-1H-indol-5-yl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide
    • Inchi: 1S/C26H28N4O3/c1-4-29(5-2)24(31)16-30-15-21(20-8-6-7-9-23(20)30)25(32)26(33)27-14-18-10-11-22-19(13-18)12-17(3)28-22/h6-13,15,28H,4-5,14,16H2,1-3H3,(H,27,33)
    • InChI Key: LVAPRADQZHHNEI-UHFFFAOYSA-N
    • SMILES: C(NCC1C=CC2=C(C=1)C=C(C)N2)(=O)C(C1C2=C(N(CC(N(CC)CC)=O)C=1)C=CC=C2)=O

Computed Properties

  • Exact Mass: 444.21614077g/mol
  • Monoisotopic Mass: 444.21614077g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 8
  • Complexity: 724
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 87.2Ų

N,N-diethyl-2-3-({(2-methyl-1H-indol-5-yl)methylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide Pricemore >>

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Additional information on N,N-diethyl-2-3-({(2-methyl-1H-indol-5-yl)methylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide

Introduction to N,N-diethyl-2-3-({(2-methyl-1H-indol-5-yl)methylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide (CAS No. 893984-98-0)

N,N-diethyl-2-3-({(2-methyl-1H-indol-5-yl)methylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its CAS number 893984-98-0, represents a unique molecular structure that combines elements of indole derivatives with carbamoyl and acetyl functional groups. The intricate arrangement of these components suggests potential applications in the development of novel therapeutic agents, particularly in the realm of targeted drug delivery and molecular recognition.

The chemical structure of N,N-diethyl-2-3-({(2-methyl-1H-indol-5-yl)methylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide is characterized by a central indole ring system, which is a well-known scaffold in medicinal chemistry due to its biological activity and versatility. The presence of a carbamoyl group at the 2-position and an acetyl group at the 1-position further enhances its structural complexity. This configuration not only imparts specific electronic and steric properties but also opens up possibilities for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.

Recent advancements in the field of drug discovery have highlighted the importance of indole derivatives in addressing various therapeutic challenges. Indole-based compounds are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound N,N-diethyl-2-3-({(2-methyl-1H-indol-5-yl)methylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide leverages these properties by incorporating additional functional groups that can modulate its interactions with biological targets.

In particular, the methyl group at the 5-position of the indole ring and the ethyl groups at the nitrogen atoms contribute to the compound's solubility and bioavailability, which are critical factors in drug design. These features make it an attractive candidate for further exploration in preclinical studies aimed at evaluating its pharmacokinetic profile and therapeutic efficacy.

The synthesis of N,N-diethyl-2-3-({(2-methyl-1H-indol-5-yl)methylcarbamoyl}carbonyl)-1H-indol-1-y acetamide involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, has been instrumental in constructing this complex molecule efficiently. These techniques not only streamline the synthetic process but also allow for greater flexibility in modifying the molecular structure to optimize biological activity.

One of the most compelling aspects of this compound is its potential application in the development of targeted therapies for cancer. Indole derivatives have been extensively studied for their ability to inhibit key enzymes involved in tumor growth and progression. The unique structural features of N,N-diethyl -2 -3 -({(2-methyl -1 H -indol -5 -yl)methy lcarbamoy l} carbony l)-1 H -ind ol -1 - y lacet amide suggest that it may interfere with critical signaling pathways that drive cancer cell proliferation. Preliminary studies have indicated that this compound exhibits promising inhibitory activity against certain cancer-related enzymes, warranting further investigation.

Additionally, the compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. The brain is a highly protected organ, and many therapeutic agents struggle to reach their target sites within it. However, indole derivatives have shown promise in overcoming this barrier due to their favorable pharmacokinetic properties. By incorporating specific functional groups that enhance blood-brain barrier penetration, N,N-diethyl -2 -3 -({(2-meth yl -1 H -ind ol -5 -yl)meth y lcarbamoy l} carbony l)-1 H -ind ol -1 - y lacet amide could potentially be used to develop novel treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

The role of computational chemistry and molecular modeling has been pivotal in understanding the interactions between N,N-diethyl -2 -3 -({(2-meth yl -1 H -ind ol -5 -yl)meth y lcarbamoy l} carbony l)-1 H -ind ol -1 - y lacet amide and biological targets. These tools allow researchers to predict how the compound will bind to specific proteins and enzymes, providing insights into its mechanism of action. By integrating experimental data with computational simulations, scientists can refine their understanding of how this molecule interacts with its intended targets, leading to more effective drug design strategies.

In conclusion, N,N-diethyl -2 -3 -({(2-meth yl -1 H -ind ol -5 -yl)meth y lcarbamoy l} carbony l)-1 H-ind ol-l-acetamide (CAS No. 893984- 98) is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique combination of functional groups and favorable pharmacokinetic properties make it an attractive candidate for further exploration in drug development. As research continues to uncover new applications for indole derivatives, compounds like this one are likely to play a crucial role in addressing some of today's most pressing medical challenges.

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